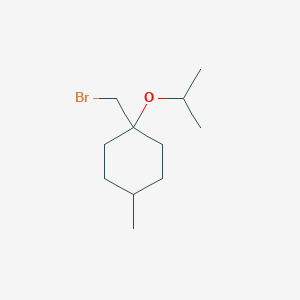![molecular formula C9H18N2O B13296331 (5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B13296331.png)
(5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[331]nonan-6-amine is a bicyclic amine compound characterized by its unique structure, which includes an ethyl group, an oxygen atom, and a nitrogen atom within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a linear amine or alcohol.
Introduction of the ethyl group: This step often involves an alkylation reaction using ethyl halides under basic conditions.
Incorporation of the oxygen atom: This can be done through an oxidation reaction or by using an oxygen-containing precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a ligand in biochemical assays to study enzyme activity or receptor binding. Its bicyclic structure allows for specific interactions with biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its structure can be modified to enhance its pharmacological properties, such as increasing its potency or selectivity for a particular target.
Industry
In industry, this compound can be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to a change in the target’s activity or function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(5S,6R)-N-Methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine: Similar structure but with a methyl group instead of an ethyl group.
(5S,6R)-N-Propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine: Similar structure but with a propyl group instead of an ethyl group.
(5S,6R)-N-Ethyl-4-thia-1-azabicyclo[3.3.1]nonan-6-amine: Similar structure but with a sulfur atom instead of an oxygen atom.
Uniqueness
The uniqueness of (5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine lies in its specific combination of functional groups and its bicyclic structure. This combination allows for unique interactions with molecular targets and provides distinct chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(5S,6R)-N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine |
InChI |
InChI=1S/C9H18N2O/c1-2-10-8-3-4-11-5-6-12-9(8)7-11/h8-10H,2-7H2,1H3/t8-,9+/m1/s1 |
InChI Key |
JVXMMQIOJVBQSR-BDAKNGLRSA-N |
Isomeric SMILES |
CCN[C@@H]1CCN2CCO[C@H]1C2 |
Canonical SMILES |
CCNC1CCN2CCOC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


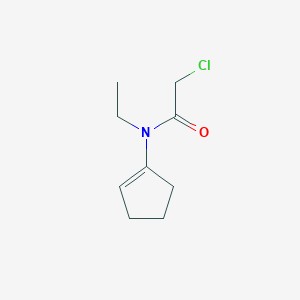


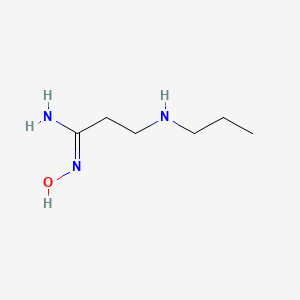

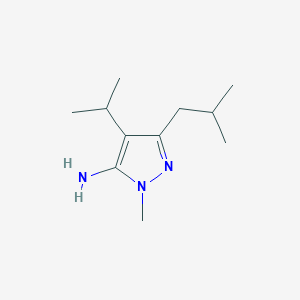
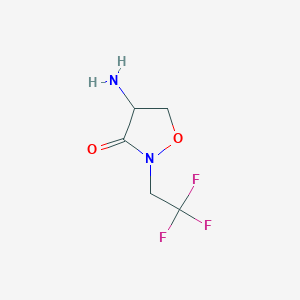
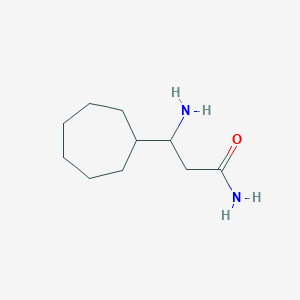
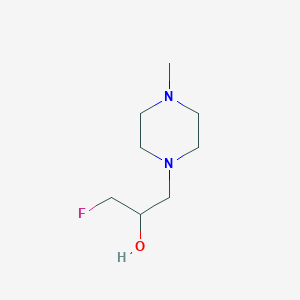
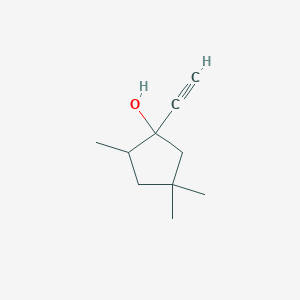
![2-methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296324.png)
![2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol](/img/structure/B13296333.png)
![2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13296346.png)
